molecular formula C13H16N2O B6642246 4-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]benzonitrile

4-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]benzonitrile

Cat. No.: B6642246
M. Wt: 216.28 g/mol
InChI Key: FQGCRXUBJZWNPF-UHFFFAOYSA-N
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Description

4-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]benzonitrile is a chemical compound that features a cyclobutyl ring substituted with a hydroxy group and a dimethyl group, linked to a benzonitrile moiety through an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]benzonitrile typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.

    Introduction of Hydroxy and Dimethyl Groups: The hydroxy and dimethyl groups are introduced through selective functionalization reactions.

    Coupling with Benzonitrile: The final step involves coupling the cyclobutyl ring with benzonitrile through an amino linkage, often using a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]benzonitrile involves its interaction with specific molecular targets. The hydroxy and amino groups can form hydrogen bonds with biological molecules, influencing their activity. The nitrile group can also participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]benzene-1,2-dicarbonitrile: Contains an additional nitrile group, which may alter its reactivity and applications.

    4-Hydroxy-2-quinolones: Similar in having a hydroxy group and a nitrogen-containing ring, but differ in the overall structure and applications.

Uniqueness

4-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]benzonitrile is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[(3-hydroxy-2,2-dimethylcyclobutyl)amino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-13(2)11(7-12(13)16)15-10-5-3-9(8-14)4-6-10/h3-6,11-12,15-16H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGCRXUBJZWNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1O)NC2=CC=C(C=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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